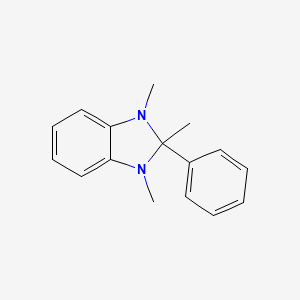
N-(5-methyl-3-isoxazolyl)-2-(2-nitrophenyl)acetamide
説明
N-(5-methyl-3-isoxazolyl)-2-(2-nitrophenyl)acetamide, commonly known as MINA or MINA53, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2008 and has since been studied extensively for its mechanism of action and biochemical and physiological effects.
作用機序
The exact mechanism of action of MINA is still under investigation. However, studies have shown that MINA interacts with specific transcription factors, including NF-κB and HIF-1α, to regulate gene expression. MINA has also been shown to inhibit histone deacetylases, which can alter chromatin structure and gene expression.
Biochemical and Physiological Effects
MINA has been shown to have various biochemical and physiological effects. In cancer cells, MINA has been shown to induce apoptosis and inhibit cell proliferation. In addition, MINA has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic mice. MINA has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune disorders.
実験室実験の利点と制限
MINA has several advantages for laboratory experiments. It is a small molecule, making it easy to synthesize and manipulate. MINA has also been shown to have good stability and solubility in aqueous solutions. However, one limitation of MINA is its low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on MINA. One area of interest is the development of analogs of MINA with improved bioavailability and potency. Another area of research is the identification of specific target genes and pathways that are regulated by MINA. Furthermore, the potential therapeutic applications of MINA in various diseases, including cancer and autoimmune disorders, warrant further investigation.
Conclusion
In conclusion, N-(5-methyl-3-isoxazolyl)-2-(2-nitrophenyl)acetamide, or MINA, is a small molecule that has gained attention in scientific research for its potential therapeutic applications. The synthesis of MINA has been optimized for laboratory experiments, and studies have shown that it has various biochemical and physiological effects. MINA has the potential to be a valuable tool in the development of new therapies for cancer, diabetes, and autoimmune disorders, and further research is warranted to explore its full potential.
合成法
The synthesis of MINA involves a multistep process that begins with the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-nitroaniline to produce MINA as the final product. The synthesis of MINA has been optimized to improve yields and minimize impurities, making it a viable compound for laboratory experiments.
科学的研究の応用
MINA has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and autoimmune disorders. One of the main areas of research for MINA is its ability to regulate gene expression. MINA has been shown to act as a transcriptional regulator, modulating the expression of genes involved in various cellular processes.
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-8-6-11(14-19-8)13-12(16)7-9-4-2-3-5-10(9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWAMWLXIVWWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321924 | |
| Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-(2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201597 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
349440-13-7 | |
| Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-(2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5781490.png)

![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781507.png)

![N-(4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5781529.png)
![2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5781541.png)

![5-(ethylthio)-9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5781558.png)
![N,N-diethyl-3-methoxy-4-[(3-methyl-2-quinoxalinyl)methoxy]benzamide](/img/structure/B5781566.png)
![ethyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5781576.png)

![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone]](/img/structure/B5781586.png)
